4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.372 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1R)-1-phenylethylamine . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in tumor cell proliferation . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-phenethyl-benzenesulfonamide
- 4-methyl-N-(1-methyl-3-phenylpropyl)benzenesulfonamide
- 4-hydroxy-N-(2-phenylethyl)benzenesulfonamide
Uniqueness
4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound in cancer research .
Properties
CAS No. |
72984-27-1 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13(2)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3/t13-/m1/s1 |
InChI Key |
LNYSGUPQTHXQMJ-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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